2,3,4,5,6-Pentachlorotoluene

Description

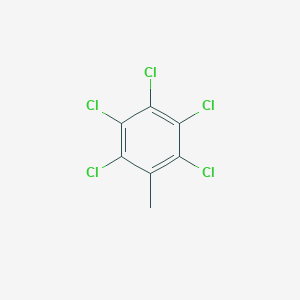

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSIMRGRHWKCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870791 | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-11-2, 69911-61-1 | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentachloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069911611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, pentachloromethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,3,4,5,6-Pentachlorotoluene

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentachlorotoluene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, environmental fate, and safety considerations for this compound (CAS No. 877-11-2). This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this highly chlorinated aromatic compound. The guide synthesizes available data from various sources to present a coherent and technically accurate resource, while also highlighting areas where data remains limited.

Introduction

This compound is a synthetic organochlorine compound derived from toluene. Its heavily chlorinated structure imparts distinct physical and chemical properties, including high lipophilicity and environmental persistence. Historically, polychlorinated toluenes have been utilized as intermediates in the synthesis of pesticides and other chemical products.[1][2] However, due to concerns about their environmental bioaccumulation and potential toxicity, their use has been significantly curtailed in many regions.[2] A thorough understanding of the physicochemical characteristics of this compound is crucial for assessing its environmental impact, developing analytical detection methods, and ensuring safe handling and disposal.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that there is conflicting information in the literature regarding some of these properties, particularly the physical state, melting point, and boiling point. The values presented here are based on a critical evaluation of the available data, with a preference for data from more authoritative sources. The discrepancy likely arises from data being reported for impure samples or different isomers in some databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₅ | [3] |

| Molecular Weight | 264.36 g/mol | [3][4] |

| CAS Number | 877-11-2 | [3][4][5] |

| Appearance | White solid with a distinctive odor. | [2] |

| Melting Point | 224.8 °C | [1][2] |

| Boiling Point | 301 °C (estimated: 292.69 °C) | [1][2] |

| Density | 1.67 g/cm³ | [2] |

| Water Solubility | Almost insoluble. | [1] |

| Organic Solvent Solubility | Slightly soluble in chloroform. Soluble in other organic solvents. | [1] |

| Vapor Pressure | 0.00193 mmHg at 25°C | [1] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 5.62 | [3] |

Synthesis and Reactivity

Synthesis

The primary route for the synthesis of this compound is the direct, catalyzed chlorination of toluene.[1][2] This electrophilic aromatic substitution reaction is typically carried out by bubbling chlorine gas through toluene in the presence of a Lewis acid catalyst. The progressive chlorination of the aromatic ring leads to a mixture of chlorinated toluene isomers.

Further chlorination of lower chlorinated toluenes can also yield pentachlorotoluene. The reaction temperature is a critical parameter; higher temperatures can lead to the formation of side-chain chlorinated byproducts.[6]

Catalysts: A range of metallic chloride catalysts have been reported for the chlorination of toluene, including chlorides of:

-

Titanium

-

Thallium

-

Tin

-

Zirconium

-

Tungsten

The choice of catalyst can influence the isomeric distribution of the resulting chlorotoluenes.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. However, it is incompatible with strong oxidizing agents, acids, and alkali metals.[7] At elevated temperatures, polychlorinated aromatic compounds can undergo thermal decomposition, potentially leading to the formation of hazardous byproducts such as polychlorinated benzenes and other persistent organic pollutants.

Analytical Methodology

The determination of this compound in various matrices, particularly environmental samples, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The high sensitivity and selectivity of GC-MS make it well-suited for detecting and quantifying this compound at trace levels.

Sample Preparation: Extraction from Soil

A common method for extracting semivolatile organic compounds like pentachlorotoluene from soil is accelerated solvent extraction (ASE).

Protocol for Accelerated Solvent Extraction:

-

A representative soil sample (e.g., 10 g) is mixed with a drying agent like diatomaceous earth and placed into an extraction cell.

-

The cell is filled with an appropriate solvent (e.g., a mixture of n-hexane and acetone).

-

The sample is heated and pressurized to enhance extraction efficiency.

-

The extract is collected, concentrated, and may undergo a cleanup step (e.g., solid-phase extraction) to remove interfering substances.

Instrumental Analysis: GC-MS

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 250-280 °C.

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 300°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis.

Analytical Workflow:

Caption: Workflow for the analysis of this compound in soil.

Spectral Data

-

¹H NMR: A single peak would be expected for the methyl protons (-CH₃), likely appearing as a singlet in the aromatic region, deshielded due to the presence of the five chlorine atoms on the benzene ring.

-

¹³C NMR: Seven distinct carbon signals would be expected: one for the methyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the chlorine substituents.

-

FTIR: Characteristic peaks for C-H stretching of the methyl group, aromatic C=C stretching, and strong C-Cl stretching vibrations would be observed.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 262 (for the most abundant isotopes). A characteristic isotopic pattern for five chlorine atoms would be a key identifying feature. Fragmentation would likely involve the loss of a chlorine atom and potentially the methyl group. A predicted mass spectrum shows a base peak at m/z 264 and other significant fragments at m/z 229 and 227.

Environmental Fate and Ecotoxicity

Environmental Persistence and Transport

The physicochemical properties of this compound suggest that it is a persistent organic pollutant (POP).

-

Bioaccumulation: With a high Log Kₒw of 5.62, this compound has a strong tendency to partition into fatty tissues of organisms and bioaccumulate in the food chain.[3]

-

Mobility: Its low water solubility and high affinity for organic matter indicate that it will likely be immobile in soil and sediment.

Ecotoxicity

This compound is considered toxic to aquatic organisms and can have long-term adverse effects in the aquatic environment. It is used in environmental research to predict the survival of daphnids after exposure to complex chemical mixtures.[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

-

Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Organ Damage: It is suspected of causing damage to organs.[7]

-

Irritant: It is irritating and corrosive.[1]

Recommended Handling Procedures

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal

Waste this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It should be collected in a clearly labeled, sealed container.

Safe Handling Workflow:

Caption: Workflow for the safe handling and disposal of this compound.

References

-

This compound - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. (n.d.). J-Stage. Retrieved January 14, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

-

Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. (1985). PubMed. Retrieved January 14, 2026, from [Link]

-

Henry's Law Constants. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 14, 2026, from [Link]

-

Pentachlorotoluene. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Pentachlorotoluene - Wikipedia [en.wikipedia.org]

- 3. This compound [stenutz.eu]

- 4. hpc-standards.com [hpc-standards.com]

- 5. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 6. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]

- 7. hpc-standards.com [hpc-standards.com]

- 8. This compound | 877-11-2 [chemicalbook.com]

Introduction: Unveiling a Complex Chlorinated Aromatic

An In-depth Technical Guide to 2,3,4,5,6-Pentachlorotoluene (CAS No. 877-11-2)

This compound (PCT), identified by CAS Number 877-11-2, is a synthetic organochlorine compound belonging to the aromatic hydrocarbon family.[1] Structurally, it is a toluene molecule where all five aromatic hydrogens have been substituted with chlorine atoms. Historically, PCT has served as a chemical intermediate in the synthesis of other complex molecules, including pesticides.[1][2] However, its utility is overshadowed by significant toxicological and environmental concerns. Due to its highly chlorinated nature, PCT exhibits high persistence in the environment, a strong tendency to bioaccumulate in fatty tissues, and considerable toxicity to both humans and wildlife, leading to substantial restrictions on its use in many regions.[1] This guide provides a comprehensive technical overview of its synthesis, properties, toxicological profile, and analytical methodologies, offering field-proven insights for professionals interacting with this compound.

Section 1: Core Physicochemical Characteristics

The physical and chemical behavior of this compound is dictated by its molecular structure: a stable benzene ring saturated with electronegative chlorine atoms and a single methyl group. This structure results in high lipophilicity, low aqueous solubility, and significant chemical stability. These properties are fundamental to understanding its environmental fate and toxicological behavior.

| Property | Value | Source(s) |

| CAS Number | 877-11-2 | [3][4][5] |

| Molecular Formula | C₇H₃Cl₅ | [3][6][7] |

| Molecular Weight | 264.36 g/mol | [3][4][5] |

| Appearance | White solid or colorless to pale yellow liquid | [1][2] |

| Melting Point | 218 - 225 °C | [1][3][4] |

| Boiling Point | 301 °C | [1][3] |

| Density | 1.67 - 1.776 g/cm³ | [1][2] |

| Water Solubility | Almost insoluble | [2] |

| Octanol/Water Partition Coeff. (Log Kₒw) | 5.62 | [4] |

| SMILES | Cc1c(Cl)c(Cl)c(Cl)c(Cl)c1Cl | [1][4] |

| InChI Key | AVSIMRGRHWKCAY-UHFFFAOYSA-N | [4][7] |

Section 2: Synthesis and Mechanistic Considerations

The primary industrial route to this compound is the exhaustive chlorination of toluene.[1][2] This process, however, is not trivial. The causality behind the experimental choices lies in managing the reactivity of the aromatic ring and controlling the formation of undesired by-products.

Mechanism and Rationale: The reaction proceeds via electrophilic aromatic substitution, typically catalyzed by a Lewis acid such as antimony trichloride (SbCl₃) or ferric chloride (FeCl₃).[8] The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that attacks the electron-rich toluene ring.

-

Initial Stages: Chlorination begins readily, but as more chlorine atoms are added, the ring becomes progressively deactivated due to the electron-withdrawing inductive effect of the chlorine atoms.

-

Challenges in Exhaustive Chlorination: Driving the reaction to completion to produce the pentachloro- derivative requires harsh conditions (elevated temperatures, prolonged reaction times).[9] This presents a significant challenge: as the reaction mixture's viscosity increases, mass transfer becomes limited. Furthermore, high temperatures can promote side reactions, such as the cleavage of the methyl group or the sulfonyl chloride group (if starting from a derivative like p-toluenesulfonyl chloride), leading to the formation of highly chlorinated impurities like hexachlorobenzene.[9]

Section 6: Analytical Methodologies

The accurate quantification of PCT in environmental or biological matrices is critical for risk assessment. The method of choice must be sensitive enough to detect trace levels and selective enough to distinguish PCT from other chlorinated compounds. Gas chromatography is the premier technique for this purpose.

Protocol: Analysis of PCT in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a self-validating system designed for robust and reproducible results.

-

Sample Preparation (Extraction):

-

Rationale: The goal is to efficiently transfer the lipophilic PCT from the complex soil matrix into a clean organic solvent.

-

Steps:

-

Homogenize a 10 g soil sample with anhydrous sodium sulfate to remove moisture.

-

Place the dried sample in a Soxhlet extractor or an Accelerated Solvent Extractor (ASE) cell.

-

Extract the sample for 6-8 hours (Soxhlet) or 2-3 cycles (ASE) using a 1:1 mixture of hexane and acetone. This solvent combination is effective for a wide range of polarities.

-

Concentrate the resulting extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

-

Sample Cleanup (Purification):

-

Rationale: Raw extracts contain co-extracted materials (lipids, humic acids) that interfere with GC analysis. A solid-phase extraction (SPE) or gel permeation chromatography (GPC) step is essential.

-

Steps (using SPE):

-

Condition a Florisil or silica gel SPE cartridge (1 g) with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with hexane.

-

Elute the target analyte (PCT) with a slightly more polar solvent, such as a 90:10 hexane:dichloromethane mixture.

-

Concentrate the purified fraction to a final volume of 1 mL.

-

-

-

Instrumental Analysis (GC-MS):

-

Rationale: GC provides excellent separation of volatile compounds. A mass spectrometer detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns, ensuring high trustworthiness.

-

Parameters:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Ion Trap).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating chlorinated hydrocarbons.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification to achieve lower detection limits.

-

-

Section 7: Safety and Handling

Handling this compound requires strict adherence to safety protocols due to its significant toxicity. [2][10]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. [10][11]* Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, Viton). [2][5] * Eye Protection: Chemical safety goggles and a face shield are mandatory. [2] * Body Protection: A lab coat or chemical-resistant apron should be worn. [12]* Handling: Avoid creating dust. Use spark-proof tools and prevent static discharge. [11]Keep away from heat, sparks, and open flames. [12]* Disposal: All waste containing PCT must be treated as hazardous waste and disposed of according to local, state, and federal regulations. Avoid release to the environment. [10]

-

Conclusion

This compound is a compound of significant scientific interest, not for its direct application in drug development, but as a case study in environmental persistence, toxicology, and the challenges of organochlorine chemistry. Its synthesis is a lesson in controlling electrophilic aromatic substitution, while its environmental fate underscores the profound and lasting impact of halogenated hydrocarbons. For researchers, a thorough understanding of its properties, hazards, and analytical methods is paramount for safe handling and for accurately interpreting its role in environmental and toxicological studies.

References

-

ChemBK. (2024). This compound - Introduction. Available at: [Link]

-

Wikipedia. (n.d.). Pentachlorotoluene. Available at: [Link]

-

PubChem. (n.d.). This compound | C7H3Cl5 | CID 13412. Available at: [Link]

-

Stenutz, R. (n.d.). This compound. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 877-11-2 | Product Name : Pentachlorotoluene. Available at: [Link]

-

J-Stage. (1967). Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. Available at: [Link]

-

Canada.ca. (n.d.). Pentachlorobenzene. Available at: [Link]

-

RIVM. (2012). Environmental risk limits for chlorotoluenes. Available at: [Link]

-

PubMed. (1975). Metabolism of pentachlorophenol in vivo and in vitro. Available at: [Link]

-

PubMed. (1998). Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1. Available at: [Link]

-

U.S. Geological Survey. (n.d.). DETERMINATION OF PENTACHLOROPHENOL IN WATER AND AQUIFER SEDIMENTS BY. Available at: [Link]

-

ATSDR. (2022). Toxicological Profile for Pentachlorophenol. Available at: [Link]

-

Finetech Industry Limited. (n.d.). This compound | CAS: 877-11-2. Available at: [Link]

-

IARC Monographs. (n.d.). Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds. Available at: [Link]

Sources

- 1. Pentachlorotoluene - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound [stenutz.eu]

- 5. hpc-standards.us [hpc-standards.us]

- 6. This compound | C7H3Cl5 | CID 13412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS: 877-11-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound | 877-11-2 [chemicalbook.com]

- 9. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to 2,3,4,5,6-Pentachlorotoluene: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-pentachlorotoluene, a polychlorinated aromatic compound. The document delves into its molecular structure, physicochemical properties, synthesis methodologies, and detailed spectral analysis. Furthermore, it addresses the toxicological and safety considerations associated with this compound, as well as its environmental persistence. This guide is intended to serve as a critical resource for professionals in research and development who may encounter or work with this molecule.

Introduction

This compound (CAS No. 877-11-2) is a synthetic organochlorine compound characterized by a toluene molecule in which all five aromatic hydrogen atoms have been substituted with chlorine atoms.[1] Its chemical formula is C₇H₃Cl₅.[2] Historically, compounds of this class have been utilized as intermediates in the synthesis of pesticides and other chemical products.[3] However, due to their environmental persistence and potential for bioaccumulation, the use of many polychlorinated aromatics has been significantly curtailed.[3] A thorough understanding of the properties and behavior of this compound is crucial for assessing its environmental impact and for ensuring safe handling in laboratory and industrial settings.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with five chlorine atoms and one methyl group. The high degree of chlorination significantly influences its physical and chemical properties. The molecule is expected to be largely planar, with the C-Cl bonds lying in the plane of the benzene ring. The presence of five bulky chlorine atoms may cause some minor steric hindrance, potentially leading to slight out-of-plane distortions.

A review of available data indicates some discrepancies in reported physical properties, likely due to the existence of different isomers or experimental conditions. However, the most consistent data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₅ | [2] |

| Molecular Weight | 264.36 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 224.8 °C | |

| Boiling Point | 301 °C | [1] |

| Density | 1.67 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |

| LogP (Octanol/Water Partition Coefficient) | 5.62 | [2] |

Note: Some sources report significantly different melting and boiling points (-33 °C and 217-220 °C respectively).[4] This is likely erroneous or refers to a different, less chlorinated toluene isomer.

Caption: 2D representation of the molecular structure.

Synthesis of this compound

The primary method for synthesizing this compound is through the exhaustive chlorination of toluene.[1] This reaction involves the substitution of the aromatic protons of toluene with chlorine atoms, typically in the presence of a Lewis acid catalyst.

General Reaction Scheme

Toluene + 5 Cl₂ → this compound + 5 HCl

Experimental Protocol: Exhaustive Chlorination of Toluene

This protocol describes a general procedure for the synthesis of polychlorinated toluenes. The complete substitution to yield this compound requires forcing conditions.

Materials:

-

Toluene

-

Chlorine gas (Cl₂)

-

Lewis acid catalyst (e.g., anhydrous iron(III) chloride (FeCl₃) or antimony trichloride (SbCl₃))[5]

-

Inert solvent (e.g., carbon tetrachloride) (optional)

-

Aqueous sodium bisulfite solution

-

Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Reaction vessel equipped with a gas inlet, stirrer, condenser, and a system to neutralize evolved HCl gas.

Procedure:

-

Charge the reaction vessel with toluene and the Lewis acid catalyst. If a solvent is used, add it at this stage.

-

While stirring vigorously, begin bubbling chlorine gas through the reaction mixture. The reaction is exothermic, and the temperature should be controlled, typically in the range of 20-50 °C, to favor ring chlorination over side-chain chlorination.[6]

-

Continue the flow of chlorine gas for an extended period. The progress of the reaction can be monitored by periodically taking aliquots and analyzing them by gas chromatography (GC) to observe the disappearance of lower chlorinated intermediates and the appearance of the desired product.

-

Once the desired level of chlorination is achieved, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any remaining traces of chlorine, followed by a wash with a dilute aqueous sodium hydroxide solution to neutralize any remaining acid.

-

Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

The solvent (if used) can be removed by rotary evaporation. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield solid this compound.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The catalyst polarizes the Cl-Cl bond, making the chlorine more electrophilic and facilitating the electrophilic aromatic substitution reaction.

-

Temperature Control: Lower temperatures favor chlorination of the aromatic ring, while higher temperatures and UV light can promote radical chlorination of the methyl group.[7]

-

Vigorous Stirring: Ensures good gas-liquid mixing, which is essential for an efficient reaction.

-

Work-up Procedure: The washing steps are crucial for removing the catalyst and unreacted reagents, leading to a purer final product.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very simple. Due to the absence of any protons on the aromatic ring, the only signal will be from the methyl group protons. This will appear as a singlet. The exact chemical shift will be influenced by the electron-withdrawing effects of the five chlorine atoms on the ring. For comparison, the methyl protons of toluene resonate at approximately 2.3 ppm. The high degree of chlorination in pentachlorotoluene would likely shift this signal slightly downfield.

-

Expected Chemical Shift (δ): ~2.4 - 2.6 ppm (singlet, 3H)

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, the number of signals corresponds to the number of non-equivalent carbon atoms. Due to the molecule's symmetry (or lack thereof), we can predict the number of expected signals. In this compound, all five chlorinated aromatic carbons are in unique chemical environments, as is the carbon to which the methyl group is attached, and the methyl carbon itself. Therefore, a total of seven distinct signals are expected.

-

Methyl Carbon (C-CH₃): Expected in the aliphatic region, ~15-25 ppm.

-

Aromatic Carbons (C-Cl and C-CH₃): These will appear in the aromatic region of the spectrum (typically 120-150 ppm). The carbon bearing the methyl group will likely be the most upfield of the aromatic carbons. The chemical shifts of the chlorinated carbons will be influenced by the number and position of the other chlorine atoms. Carbons directly bonded to chlorine are generally shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the C-H bonds of the methyl group, the C-Cl bonds, and the aromatic ring.

-

C-H Stretching (Methyl Group): Around 2850-3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹. The presence of multiple C-Cl bonds will likely result in a complex pattern of absorptions in this region.

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of five chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak (M⁺) will be a cluster of peaks, with the most abundant corresponding to the species containing the most common isotopes.

-

Molecular Ion (M⁺): The nominal mass is 262 g/mol (for the all ³⁵Cl isotopologue). The full isotopic cluster will be centered around m/z 262-268.

-

Fragmentation: A common fragmentation pathway for polychlorinated aromatic compounds is the sequential loss of chlorine atoms.[4] Therefore, prominent fragment ions corresponding to [M-Cl]⁺, [M-2Cl]⁺, etc., are expected. The loss of the methyl group ([M-CH₃]⁺) is also a possible fragmentation pathway.

Toxicology and Safety

This compound is classified as a toxic and hazardous substance.[4] It is irritating and corrosive.[4] Due to its potential health risks, it must be handled with appropriate safety precautions.

-

Exposure Routes: Inhalation of vapors and skin contact are primary routes of exposure.

-

Health Effects: It is known to cause damage to organs.[1] Studies in rats have shown that ingestion of pentachlorotoluene can lead to mild, dose-dependent histopathological changes in the thyroid, liver, and kidneys.[8]

-

Safety Precautions: When handling this compound, it is imperative to use personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[4]

Environmental Fate

As a polychlorinated aromatic hydrocarbon, this compound is expected to be persistent in the environment.[3] Its low water solubility and high octanol/water partition coefficient (LogP = 5.62) indicate a strong tendency to partition into soil, sediment, and fatty tissues of organisms, leading to bioaccumulation.[2] Its degradation in the environment is likely to be slow. The environmental persistence of such compounds is a significant concern, as they can be transported over long distances and accumulate in food chains.[9]

Conclusion

This compound is a highly chlorinated aromatic compound with distinct physicochemical properties. Its synthesis via exhaustive chlorination of toluene requires careful control of reaction conditions to ensure the desired substitution pattern. The spectroscopic characterization of this molecule is defined by the high degree of chlorination and the presence of a single methyl group. Given its toxicity and environmental persistence, handling and disposal of this compound must be conducted with strict adherence to safety and environmental regulations. This guide provides foundational knowledge for researchers and professionals, enabling a more informed approach to working with this and similar chemical entities.

References

-

This compound - Introduction. ChemBK. [Link]

-

Pentachlorotoluene. Wikipedia. [Link]

-

This compound. Stenutz. [Link]

-

This compound | C7H3Cl5 | CID 13412. PubChem. [Link]

-

Facile, Efficient, and Environmentally Friendly α- and Aromatic Regioselective Chlorination of Toluene using KHSO5 and KCl under Catalyst-free Conditions. Royal Society of Chemistry. [Link]

- Chlorination of toluene - US4031144A.

-

Pentachlorotoluene and pentabromotoluene: results of a subacute and a subchronic toxicity study in the rat. PubMed. [Link]

-

PREPARATION OF CHLOROTOLUENE BY OXIDIZING CHLORINATION OF TOLUENE*. Sciencemadness.org. [Link]

-

Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. PubMed. [Link]

-

Acute and subchronic toxicity of pentachlorobenzene. PubMed. [Link]

- Process for the continuous manufacture of o- and p-chlorotoluene - CA1080752A.

- Process for the preparation of p-chlorotoluene - US5053565A.

-

mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Benzene and its derivatives. Unknown Source. [Link]

- Process for the continuous preparation of o- and p-chlorotoluene. - CH619914A5.

-

Environmental Fate, Toxicity, and Risk Assessment of Persistent Organic Pollutants (POPs). Taylor & Francis eBooks. [Link]

-

Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Chemistry Stack Exchange. [Link]

-

Application of proton magnetic resonance to rotational isomerism in halotoluene derivatives. II. α,α,2,4,6-Pentachlorotoluene. Canadian Journal of Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

-

Occurrence, bioaccumulation, fate, and risk assessment of emerging pollutants in aquatic environments: A review. PubMed. [Link]

-

Tables For Organic Structure Analysis. Unknown Source. [Link]

-

13-C NMR Chemical Shift Table.pdf. Unknown Source. [Link]

-

Environmental fate and distribution of sodium [14C] pentachlorophenate in a section of urban wasteland ecosystem. PubMed. [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate. [Link]

-

Environmental Toxicology and Pharmacology (Elsevier BV). SciSpace. [Link]

-

Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. PubMed. [Link]

-

Reaction of polychlorinated biphenyls and benzenes with neopentyl glycol. ResearchGate. [Link]

-

Publications - Environmental Toxicology Research Group. Simon Fraser University. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

-

methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. doc brown. [Link]

Sources

- 1. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Environmental fate and distribution of sodium [14C] pentachlorophenate in a section of urban wasteland ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. mdpi.com [mdpi.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. hpc-standards.com [hpc-standards.com]

- 9. taylorfrancis.com [taylorfrancis.com]

An In-Depth Technical Guide to the Solubility of 2,3,4,5,6-Pentachlorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical role that understanding solubility plays in the successful development and application of chemical compounds. For highly chlorinated aromatic compounds like 2,3,4,5,6-pentachlorotoluene, a comprehensive grasp of its behavior in various organic solvents is paramount for applications ranging from environmental analysis to synthetic chemistry. This guide is designed to provide a deep dive into the solubility of this compound, offering not just data, but also the underlying scientific principles and practical methodologies for its determination. We will explore the theoretical framework of solubility, present available data and relevant proxies, and provide a detailed experimental protocol for in-house determination.

Understanding this compound: A Physicochemical Overview

This compound is a synthetic organochlorine compound with the molecular formula C₇H₃Cl₅.[1] It presents as a white solid with a distinct odor.[1] The presence of five chlorine atoms on the toluene backbone significantly influences its physical and chemical properties, making it a dense, lipophilic, and environmentally persistent molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₅ | [2] |

| Molecular Weight | 264.36 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 224.8 °C | [1] |

| Boiling Point | 301 °C | [1] |

| Density | 1.67 g/cm³ | [1] |

| Water Solubility | Very low (practically insoluble) | [3] |

A key characteristic of pentachlorotoluene is its low volatility and high affinity for fatty tissues, which raises environmental and health concerns due to its potential for bioaccumulation.[1] While its use as an intermediate in the production of pesticides and other chemicals has been curtailed in many countries due to its persistence, understanding its solubility remains crucial for managing existing contamination and for specialized chemical applications.[1]

The Principles of Solubility: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a fundamental, yet simplified, understanding of solubility. In essence, substances with similar intermolecular forces are more likely to be soluble in one another. For a nonpolar, aromatic compound like this compound, this principle suggests a higher solubility in nonpolar organic solvents.

The dissolution process can be conceptualized as a three-step process:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

For a molecule like pentachlorotoluene, the primary intermolecular forces are London dispersion forces. Therefore, it is expected to be more soluble in solvents that also exhibit strong dispersion forces, such as aromatic and chlorinated hydrocarbons. Conversely, its solubility will be limited in highly polar, hydrogen-bonding solvents like water.

Solubility Profile of Pentachlorinated Aromatic Compounds

A comprehensive study on the solubility of hexachlorobenzene in 42 different organic solvents provides valuable insights. The following table summarizes a selection of this data, categorized by solvent type.

Table 2: Experimental Solubility of Hexachlorobenzene in Various Organic Solvents at 25°C

| Solvent | Functional Group | Mole Fraction Solubility (x₂) |

| Nonpolar Aromatic | ||

| Benzene | Aromatic | 0.0345 |

| Toluene | Aromatic | 0.0308 |

| Halogenated | ||

| Carbon Tetrachloride | Chloroalkane | 0.0279 |

| Chloroform | Chloroalkane | 0.0267 |

| Ethers | ||

| Diethyl Ether | Ether | 0.0152 |

| Tetrahydrofuran (THF) | Ether | 0.0234 |

| Esters | ||

| Ethyl Acetate | Ester | 0.0109 |

| Alcohols | ||

| Methanol | Hydroxy | 0.0003 |

| Ethanol | Hydroxy | 0.0005 |

| Alkanes | ||

| n-Hexane | Alkane | 0.0068 |

| Cyclohexane | Alkane | 0.0083 |

Data adapted from a study on hexachlorobenzene solubility.

From this data, several key trends emerge which can be extrapolated to this compound:

-

High Solubility in Aromatic and Halogenated Solvents: As predicted by the "like dissolves like" principle, hexachlorobenzene exhibits its highest solubility in aromatic solvents like benzene and toluene, as well as in chlorinated solvents like carbon tetrachloride and chloroform. The similar nonpolar and aromatic nature of these solvents allows for strong dispersion force interactions with the solute.

-

Moderate Solubility in Ethers and Esters: Solvents like diethyl ether, THF, and ethyl acetate show moderate solvating power. While they possess polar functional groups, their overall molecular structure includes significant nonpolar regions that can interact favorably with the polychlorinated ring.

-

Low Solubility in Alcohols: The solubility of hexachlorobenzene is significantly lower in protic, hydrogen-bonding solvents like methanol and ethanol. The strong hydrogen bonding network between alcohol molecules makes it energetically unfavorable to create a cavity for the nonpolar solute.

-

Variable Solubility in Alkanes: The solubility in alkanes like hexane and cyclohexane is moderate. While these are nonpolar solvents, their linear or cyclic aliphatic nature may result in less effective packing and interaction with the planar aromatic ring of the solute compared to aromatic solvents.

The commercial availability of this compound in methanol and cyclohexane solutions indicates that it is indeed soluble in these solvents, though likely to a limited extent in methanol as suggested by the hexachlorobenzene data.[4][5]

Experimental Determination of Solubility: A Step-by-Step Protocol

For research and development purposes, it is often necessary to determine the precise solubility of a compound in a specific solvent under defined conditions. The following is a detailed protocol based on the widely accepted "shake-flask" method, which is suitable for determining the solubility of sparingly soluble solids like this compound. This method is consistent with guidelines from organizations such as the OECD.[6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in clear excess of its estimated solubility and add it to a glass vial.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. For sparingly soluble solids, this can take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Separation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of suspended particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the experimental temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.

-

Molecular Size and Shape of the Solvent: The ability of the solvent molecules to pack around the solute molecule can also play a role. Solvents with a shape that is complementary to the solute may lead to more favorable interactions.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. It is therefore crucial to use high-purity materials for accurate determinations.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, a strong understanding of its likely behavior can be gleaned from fundamental chemical principles and by using structurally similar compounds like hexachlorobenzene as a proxy. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in solvents relevant to their specific applications.

Future research should focus on generating and publishing quantitative solubility data for this compound in a diverse set of organic solvents and at various temperatures. Such data would be invaluable for a range of scientific and industrial endeavors, from environmental remediation modeling to the design of novel synthetic routes.

References

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (E1148-02(2010)). Retrieved from [Link]

-

Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved from [Link]

-

OECD. (2009). OECD Guideline for the Testing of Chemicals 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). Retrieved from [Link]

-

Wikipedia. (2023, November 28). Pentachlorotoluene. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

IUPAC-NIST Solubilities Database. (n.d.). Methanol with Toluene and Water. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Environmental Fate and Transport of 2,3,4,5,6-Pentachlorotoluene

Introduction

2,3,4,5,6-Pentachlorotoluene (PCT) is a synthetic organochlorine compound, belonging to the group of aromatic hydrocarbons.[1] Structurally, it is a toluene derivative where five hydrogen atoms on the benzene ring have been substituted with chlorine atoms. Historically, PCT has been utilized as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals.[1][2] However, its highly chlorinated nature raises significant environmental concerns. Compounds like PCT are often characterized by their resistance to degradation, leading to environmental persistence and the potential to bioaccumulate in organisms.[1] Understanding the environmental fate and transport of PCT is therefore critical for assessing its ecological risk, predicting its distribution in various environmental compartments, and developing potential remediation strategies. This guide provides a detailed examination of the core physicochemical properties, degradation pathways, and transport mechanisms that govern the behavior of this compound in the environment.

Section 1: Physicochemical Properties and Environmental Partitioning

The environmental behavior of a chemical is fundamentally dictated by its physicochemical properties. These parameters determine how PCT partitions between air, water, soil, and biota. The high degree of chlorination in PCT significantly influences these characteristics, rendering it a substance with low aqueous solubility and a strong affinity for organic matter.

Expert Insight: The partitioning of a compound is a dynamic equilibrium. For a substance like PCT, its "fat-loving" or lipophilic nature is the dominant driver of its fate.[1] The octanol-water partition coefficient (log Kow) is the key indicator here. A high log Kow, as seen with PCT, signifies a strong tendency to move from the aqueous phase into organic phases, such as the lipids in living organisms or the organic carbon fraction of soil and sediment. This single parameter is a powerful predictor of bioaccumulation potential and strong sorption to soil.

| Property | Value | Source | Significance for Fate and Transport |

| Chemical Formula | C₇H₃Cl₅ | [2] | Defines the basic identity and molar mass of the compound. |

| Molar Mass | 264.36 g/mol | [3] | Influences diffusion rates and gravitational settling. |

| Appearance | White solid | [1] | Affects its physical state and handling in the environment. |

| Melting Point | 224.8 - 225 °C | [1][3] | Indicates it exists as a solid under typical environmental conditions. |

| Boiling Point | 301 °C | [1] | High boiling point corresponds to low volatility. |

| Water Solubility | Almost insoluble | [2] | Limits its concentration in the aqueous phase, promoting sorption to solids. |

| log Kow (Octanol-Water Partition Coefficient) | 5.62 | [3] | High value indicates strong lipophilicity, high potential for bioaccumulation, and strong sorption to organic matter. |

| Density | 1.67 - 1.776 g/cm³ | [1][2] | Denser than water, suggesting it will sink in aquatic systems if present as a solid. |

Inter-media Transport Predictions

-

Air-Water Partitioning (Henry's Law Constant): The Henry's Law Constant (H) predicts the partitioning of a chemical between air and water.[6][7] For highly chlorinated compounds with low vapor pressure and low water solubility, H is typically low, suggesting that volatilization from moist soil and water surfaces is not a dominant transport process compared to sorption.

Section 2: Environmental Degradation Processes

Persistence is a key characteristic of highly chlorinated compounds.[1] Degradation, the breakdown of a chemical into simpler products, can occur through biological (biotic) or chemical (abiotic) processes.

Biotic Degradation

The primary biotic degradation pathway for highly chlorinated aromatic compounds in the environment is anaerobic reductive dechlorination.[8]

Causality Behind the Process: Under anaerobic (oxygen-depleted) conditions, such as those found in saturated soils, buried sediments, and some groundwater aquifers, certain microorganisms can use chlorinated compounds as electron acceptors in their respiration process, similar to how aerobic organisms use oxygen.[9] In this process, a chlorine atom is removed and replaced with a hydrogen atom. This is an energetically favorable process for the microbes.[9]

For chlorinated toluenes, this process occurs sequentially, with higher chlorinated congeners being transformed into less chlorinated ones, and potentially all the way to toluene, which can then be further mineralized to CO₂ under the right conditions.[8][10] Studies on mixtures of chlorinated toluenes have demonstrated this stepwise dechlorination, for example: 2,3,6-Trichlorotoluene → 2,5-Dichlorotoluene → 2-Chlorotoluene → Toluene.[8] It is highly probable that pentachlorotoluene would follow a similar pathway.

Aerobic degradation of PCT is expected to be extremely slow to non-existent. The high number of electron-withdrawing chlorine atoms on the aromatic ring makes it resistant to the oxidative enzymes typically used by aerobic bacteria to initiate ring cleavage.

Abiotic Degradation

Abiotic processes, which do not involve microorganisms, can also contribute to the transformation of PCT.

-

Photodegradation (Photolysis): This process involves the breakdown of a chemical by sunlight.[11] For aromatic compounds, photodegradation can be a significant pathway, particularly in surface waters and in the atmosphere. The mechanism often involves the absorption of UV radiation, leading to the cleavage of a carbon-chlorine bond.[11] While specific photolysis rates for PCT are not well-documented, studies on similar compounds like pentachlorophenol show that photocatalytic degradation can occur, leading to dechlorination and the formation of various intermediates.[12]

-

Hydrolysis: Hydrolysis is the breakdown of a chemical by reaction with water. Due to the stability of the carbon-chlorine bonds on the aromatic ring, PCT is highly resistant to hydrolysis under typical environmental pH and temperature conditions. This pathway is considered negligible for its overall environmental fate.

Section 3: Transport in Environmental Compartments

Once released, PCT will move within and between different environmental media. Its physicochemical properties are the primary determinants of this transport.

Caption: Conceptual model of the environmental fate and transport of this compound (PCT).

-

Atmospheric Transport: Due to its high melting point and boiling point, PCT has low volatility.[1] Therefore, significant partitioning to the atmosphere via volatilization from water or soil is not expected to be a primary transport route. However, PCT adsorbed to airborne particulate matter can be subject to long-range atmospheric transport and subsequent deposition in distant ecosystems.

-

Aquatic Systems: If released into water, PCT's low solubility and high density mean it will not remain dissolved in the water column for long.[1][2] The dominant process will be rapid partitioning and sorption to suspended organic particles and eventual deposition into the sediment layer. Sediments thus act as a major sink and long-term reservoir for PCT in aquatic environments.

-

Terrestrial Systems: In soil, the fate of PCT is governed by its very strong sorption to soil organic carbon. This high sorption affinity significantly limits its vertical mobility and the potential for leaching into groundwater. Instead, PCT is likely to remain in the upper soil layers, where it can persist for long periods, be taken up by soil organisms, or be slowly transported via soil erosion.

Section 4: Bioaccumulation

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment. Due to its high log Kow of 5.62, PCT has a very high potential for bioaccumulation.[3] It will readily partition from water into the fatty tissues of aquatic organisms like fish, invertebrates, and algae. As it moves up the food chain, it can also undergo biomagnification, where its concentration increases at successively higher trophic levels. This raises concerns for wildlife and human health, as persistent organic pollutants can accumulate to toxic levels in top predators.[1]

Section 5: Methodologies for Environmental Analysis

Accurate quantification of PCT in complex environmental matrices like soil and water is essential for exposure and risk assessment. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[13][14]

Trustworthiness of the Protocol: This protocol incorporates established EPA methodologies for chlorinated hydrocarbons and persistent organic pollutants.[15][16] It includes critical quality control steps such as the use of surrogate standards to monitor extraction efficiency for each sample, internal standards for robust quantification, and matrix spikes to assess method performance in the specific sample matrix. This multi-layered validation approach ensures the reliability and defensibility of the generated data.

Detailed Protocol: GC-MS Analysis of PCT in Soil

1. Sample Preparation and Extraction

- Objective: To efficiently extract PCT from the solid soil matrix into an organic solvent.

- Step 1.1: Homogenize the field soil sample to ensure uniformity. Weigh approximately 10 g of the soil into a glass centrifuge tube.

- Step 1.2: Fortify the sample with a known amount of surrogate standard solution (e.g., 2,5-dibromotoluene). This is crucial for calculating the extraction efficiency for each specific sample.

- Step 1.3: Add 10 g of anhydrous sodium sulfate to the soil and mix thoroughly. This removes residual water which can interfere with the extraction process.

- Step 1.4: Add 20 mL of a 1:1 mixture of hexane and acetone. Acetone helps to disrupt soil-pollutant interactions, while hexane efficiently dissolves the nonpolar PCT.

- Step 1.5: Tightly cap the tube and sonicate in an ultrasonic bath for 20 minutes. Sonication uses high-frequency sound waves to enhance the solvent's penetration into soil aggregates, maximizing extraction efficiency.

- Step 1.6: Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil from the solvent extract.

- Step 1.7: Carefully decant the supernatant (the solvent extract) into a clean concentration tube. Repeat the extraction (steps 1.4-1.7) two more times, combining all extracts.

2. Extract Cleanup and Concentration

- Objective: To remove co-extracted matrix interferences (e.g., humic acids, lipids) that can degrade GC-MS performance and cause inaccurate quantification.

- Step 2.1: Prepare a Florisil cleanup column by packing 10 g of activated Florisil into a chromatography column.[16] Florisil is a polar adsorbent that retains many interfering polar compounds while allowing the nonpolar PCT to pass through.

- Step 2.2: Pre-elute the column with 50 mL of hexane to condition it.

- Step 2.3: Load the combined solvent extract from Step 1.7 onto the column.

- Step 2.4: Elute the column with 100 mL of hexane. Collect the eluate containing the PCT.

- Step 2.5: Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen gas in a warm water bath. This step is necessary to achieve the low detection limits required for environmental analysis.

- Step 2.6: Add a known amount of internal standard (e.g., 1,3,5-tribromobenzene) to the final 1.0 mL extract just prior to analysis. The internal standard corrects for variations in injection volume and instrument response.[15]

3. Instrumental Analysis (GC-MS)

- Objective: To separate PCT from other compounds in the extract and to identify and quantify it with high specificity.

- Step 3.1: Configure the GC-MS system. A typical setup would include a capillary column suitable for semi-volatile compounds (e.g., a 30m DB-5ms column).

- Step 3.2: Set the GC oven temperature program. An example program: initial temperature of 60°C, hold for 1 minute, ramp at 15°C/min to 320°C, and hold for 5 minutes. This program separates compounds based on their boiling points and interactions with the column.

- Step 3.3: Inject 1 µL of the final extract into the GC inlet.

- Step 3.4: Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for PCT (e.g., m/z 264, 262, 227) as well as ions for the surrogate and internal standards. SIM mode significantly enhances sensitivity and selectivity by only monitoring ions specific to the target analytes.

// Nodes

A[label="1. Sample Collection\n(10g Soil)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="2. Surrogate Spike &\nSolvent Addition\n(Hexane:Acetone)", fillcolor="#FBBC05"];

C [label="3. Ultrasonic Extraction\n(20 min)", fillcolor="#FBBC05"];

D [label="4. Centrifugation\n& Extract Collection", fillcolor="#FBBC05"];

E [label="5. Florisil Column\nCleanup", fillcolor="#34A853"];

F [label="6. Nitrogen Evaporation\n(Concentrate to 1 mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G [label="7. Internal Standard\nSpike", fillcolor="#F1F3F4"];

H [label="8. GC-MS Analysis\n(SIM Mode)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

I[label="9. Data Analysis\n(Quantification)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E [label="Remove Particulates"];

E -> F [label="Remove Interferences"];

F -> G;

G -> H;

H -> I;

}

Caption: Experimental workflow for the analysis of PCT in soil samples using GC-MS.

Conclusion

This compound is a persistent organic pollutant whose environmental behavior is dominated by its highly chlorinated and lipophilic nature. Its primary fate is strong sorption to soil and sediment, where it can persist for extended periods. The main degradation pathway is slow anaerobic reductive dechlorination. Due to its high log Kow, PCT poses a significant risk for bioaccumulation and biomagnification in food webs. Its low mobility in soil suggests that groundwater contamination is less of a concern than its persistence in terrestrial and sedimentary ecosystems. Further research is warranted to determine precise environmental half-lives under various conditions and to fully characterize its degradation products and their respective toxicities.

References

-

This compound - Introduction. (2024-04-10). ChemBK. [Link]

-

Pentachlorotoluene. Wikipedia. [Link]

-

Ramanand, K., Balba, M. T., & Duffy, J. (n.d.). Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions. Applied and Environmental Microbiology. [Link]

-

Vega, D. (2023-06-19). Assessment of the toluene-degrading potential of an Aromatoleum-enriched culture in a chlorinated co-contaminated environment. ddd-UAB. [Link]

-

Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. (2004-12-02). Eurochlor. [Link]

-

This compound | C7H3Cl5 | CID 13412. PubChem. [Link]

-

This compound. Stenutz. [Link]

-

Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. EPA. [Link]

-

An Overview of Anaerobic Transformation of Chlorinated Solvents. (n.d.). EPA. [Link]

-

Method 612: Chlorinated Hydrocarbons. EPA. [Link]

-

Henry's Law Constants. (n.d.). University of Colorado Boulder. [Link]

-

Chakraborty, R., & Coates, J. D. (2005). Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB. ResearchGate. [Link]

-

Godsy, E. M., Goerlitz, D. F., & Ehrlich, G. G. (n.d.). UNITED STATES DEPARTMENT OF THE INTERIOR GEOLOGICAL SURVEY DETERMINATION OF PENTACHLOROPHENOL IN WATER AND AQUIFER SEDIMENTS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. USGS. [Link]

-

SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. (n.d.). Agilent. [Link]

-

log KOC. ECETOC. [Link]

-

An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. (n.d.). ECETOC. [Link]

-

Photocatalytic degradation of pentachlorophenol by N–F–TiO2: identification of intermediates, mechanism involved, genotoxicity and ecotoxicity evaluation. Photochemical & Photobiological Sciences. [Link]

-

III Analytical Methods. (n.d.). Japan Environment and Children's Study. [Link]

-

Part 5: CHEMICAL-SPECIFIC PARAMETERS. EPA. [Link]

-

Russo, M. V., et al. (2018). A Comprehensive Review of Analytical Methods for Determining Persistent Organic Pollutants in Air, Soil, Water and Waste. ResearchGate. [Link]

-

ANALYTICAL METHODS. Toxicological Profile for Toluene. [Link]

-

Toluene. NIST WebBook. [Link]

-

Barron, L., et al. (n.d.). Microtox testing of pentachlorophenol in soil extracts and quantification by capillary electrochromatography (CEC)--a rapid screening approach for contaminated land. PubMed. [Link]

-

FINAL DRAFT REPORT TETRACHLOROETHYLENE (PCE). Department of Toxic Substances Control. [Link]

-

Sander, R. (2014). Compilation of Henry's law constants. Atmospheric Chemistry and Physics. [Link]

-

APPENDIX K Soil Organic Carbon (Koc) / Water (Kow) Partition Coefficients. EPA. [Link]

-

Pentachlorobenzene. PubChem. [Link]

-

p-CHLOROTOLUENE CAS N°: 106-43-4. OECD Existing Chemicals Database. [Link]

-

Franco, A., & Trapp, S. (2008). Estimation of soil–water partition coefficient normalized to organic carbon for ionizable organic chemicals. ResearchGate. [Link]

Sources

- 1. Pentachlorotoluene - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound [stenutz.eu]

- 4. log KOC - ECETOC [ecetoc.org]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. ready.noaa.gov [ready.noaa.gov]

- 8. Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurochlor.org [eurochlor.org]

- 10. ddd.uab.cat [ddd.uab.cat]

- 11. ecetoc.org [ecetoc.org]

- 12. Photocatalytic degradation of pentachlorophenol by N–F–TiO2: identification of intermediates, mechanism involved, genotoxicity and ecotoxicity evaluation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. env.go.jp [env.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

An In-Depth Technical Guide to the Toxicological Profile of 2,3,4,5,6-Pentachlorotoluene

A Note from the Senior Application Scientist: This guide provides a comprehensive overview of the current toxicological understanding of 2,3,4,5,6-Pentachlorotoluene (PCT). Due to the limited availability of direct toxicological studies on PCT, this document employs a read-across approach, leveraging data from structurally similar compounds to infer potential hazards. This methodology is grounded in the principles of chemical toxicology and serves as a framework for guiding future research and risk assessment. It is imperative to recognize that while informative, this inferred profile carries inherent uncertainties and underscores the critical need for empirical data on PCT itself.

Introduction to this compound (PCT)

This compound (CAS No. 877-11-2) is a synthetic organochlorine compound belonging to the aromatic hydrocarbon family.[1] Structurally, it is a toluene molecule where all five hydrogen atoms on the benzene ring have been substituted with chlorine atoms.[2]

Physicochemical Properties

The physicochemical properties of PCT are crucial for understanding its environmental fate and toxicokinetics. It is a white solid with a characteristic odor.[2] Its high degree of chlorination results in low volatility and a lipophilic nature, suggesting a potential for bioaccumulation in organic tissues.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₅ | [3] |

| Molar Mass | 264.35 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 224.8 °C | [1] |

| Boiling Point | 301 °C | [1] |

| Density | 1.67 g/cm³ | [1] |

| Water Solubility | Low (soluble in organic solvents) | [3] |

Industrial Applications and Environmental Significance

PCT has been utilized as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals.[1] However, concerns regarding its environmental persistence and potential for adverse effects on human health and wildlife have led to significant restrictions on its use in many countries.[1] Its presence as an environmental contaminant has been noted, particularly in ecosystems such as the Great Lakes.[2]

Known Toxicological Data for this compound

Direct toxicological data for PCT is sparse. The most comprehensive available study is a subchronic oral toxicity study in rats.

Subchronic Toxicity in Rats

A 91-day subchronic toxicity study in rats fed diets containing PCT at concentrations of 0, 0.05, 0.5, 5.0, 50, and 500 ppm was conducted.[2]

-

Key Findings:

-

No adverse effects on growth rate or food consumption were observed.[2]

-

Mild, dose-dependent histopathological changes were noted in the thyroid, liver, and kidney .[2]

-

Male rats appeared to be more susceptible to the effects of PCT than females.[2]

-

Decreased hemoglobin, hematocrit, and erythrocyte numbers were observed in female rats at higher doses in a preceding 28-day subacute study.[2]

-

-

No-Observable-Adverse-Effect Level (NOAEL):

-

The NOAEL for PCT in this study was determined to be 50 ppm in the diet , which corresponds to a daily intake of 3.5 mg/kg body weight/day .[2]

-

Addressing Data Gaps: A Read-Across Approach

The significant lack of empirical data for key toxicological endpoints of PCT necessitates a read-across approach to infer potential hazards. This approach uses data from structurally similar chemicals (analogues) to predict the toxicity of the target chemical (PCT).

Rationale for Analogue Selection

The selection of appropriate analogues is critical for the validity of the read-across assessment. For PCT, the following compounds are considered relevant due to their structural similarities:

-

Pentachlorobenzene (PCB): Shares the pentachlorinated benzene ring structure, differing only by the substitution of a methyl group with a hydrogen atom. This makes it a close structural analogue for assessing the effects of the chlorinated ring system.

-

Other Chlorinated Toluenes: Compounds with varying degrees of chlorination on the toluene ring can provide insights into how the number and position of chlorine atoms influence toxicity.

-

Pentachlorophenol (PCP): While containing a hydroxyl group instead of a methyl group, its pentachlorinated ring structure and extensive toxicological database make it a useful, albeit more distant, analogue for certain endpoints.

Caption: Read-across approach for PCT toxicology assessment.

Inferred Toxicological Profile of PCT

The following sections synthesize information from analogue compounds to build a more complete, albeit inferred, toxicological profile for PCT.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-